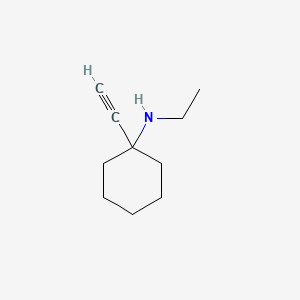

N-ethyl-1-ethynylcyclohexan-1-amine

Description

Properties

IUPAC Name |

N-ethyl-1-ethynylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-10(11-4-2)8-6-5-7-9-10/h1,11H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZWVKMPRLHOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis Applications

N-ethyl-1-ethynylcyclohexan-1-amine has been employed in several synthetic methodologies, showcasing its utility as a precursor or intermediate in the formation of various compounds.

1. Amidophosphate Synthesis

Recent studies have demonstrated the successful phosphorylation of this compound with dialkyl phosphites under microwave irradiation. This reaction yields dialkyl-N-(1-ethynylcyclohexan-1-yl)amidophosphates, which are characterized by their high yields and potential biological activity. The methodology involves using triethylamine as an HCl acceptor and demonstrates the compound's reactivity and versatility in forming phosphorus-containing derivatives .

2. Urea Derivatives Formation

this compound has also been utilized in the synthesis of urea derivatives through reactions with carbon dioxide and various alkylamines. This process has shown promising yields and highlights the compound's ability to participate in organocatalyzed reactions, expanding its application scope in synthetic organic chemistry .

3. Cyclization Reactions

The compound serves as a substrate for cyclization reactions, leading to the formation of oxazolines and other heterocyclic compounds. Research indicates that N-sulfonyl propargylamides derived from this compound can undergo base-catalyzed cyclization to yield various products, showcasing its role in generating complex molecular architectures .

The biological properties of this compound derivatives have been a focal point of research due to their potential therapeutic applications.

1. Antimicrobial Properties

Studies have indicated that phosphorylated derivatives of this compound exhibit significant antimicrobial activity. The presence of multiple reactive centers allows for the development of compounds with enhanced biological properties, making them candidates for further pharmacological evaluation .

2. Potential as Drug Precursors

The ability to modify the structure of N-ethyl-1-ethynylcyclohexan-1-amines through various synthetic routes positions it as a valuable precursor for drug development. Its derivatives may possess bioactive properties that warrant investigation for therapeutic uses in treating infections or other diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in research settings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-ethyl-1-ethynylcyclohexan-1-amine and related cyclohexanamine derivatives:

Structural and Electronic Differences

- Ethynyl vs. Aromatic Substituents : The ethynyl group in this compound introduces sp-hybridized carbon, leading to linear geometry and strong electron-withdrawing effects. In contrast, phenyl (in N-ethyl-1-phenylcyclohexan-1-amine) and 3-methoxyphenyl (in 3-Methoxyeticyclidin) substituents are aromatic, contributing π-electron systems and lipophilicity .

- N-Alkyl Variations : The ethyl group on the nitrogen atom in the target compound differs from methyl (e.g., 2-ethyl-N-methylcyclohexan-1-amine) and dimethyl (e.g., N,N-Dimethyl-1-cyclohexan-1-amine) groups, which influence steric bulk and basicity .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

- The ethynyl-substituted compound has a higher molecular weight (151.25 g/mol) compared to simpler derivatives like N,N-Dimethyl-1-cyclohexan-1-amine (125.21 g/mol) .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 1-ethynylcyclohexan-1-amine (1.24 g, 10 mmol) is dissolved in anhydrous acetonitrile under nitrogen atmosphere. Ethyl bromide (1.09 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are added, and the mixture is irradiated in a microwave reactor (e.g., MAS-II Plus) at 115°C for 5–10 minutes. The reaction progress is monitored via thin-layer chromatography (TLC), with triethylamine often employed as an HCl acceptor to mitigate side reactions. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from petroleum ether to yield this compound as a white crystalline solid.

Key Parameters:

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the ethyl bromide acts as an electrophile, and the amine’s lone pair facilitates nucleophilic attack. Microwave irradiation enhances reaction kinetics by promoting dipole polarization, reducing reaction times from hours to minutes.

Reductive Amination of Cyclohexanone with Ethylamine Followed by Ethynylation

This two-step approach involves synthesizing N-ethylcyclohexan-1-amine via reductive amination, followed by introducing the ethynyl group through acetylide addition.

Reductive Amination Step

Cyclohexanone (9.8 g, 100 mmol) and ethylamine (5.85 g, 130 mmol) are refluxed in methanol with sodium cyanoborohydride (6.3 g, 100 mmol) at 60°C for 12 hours. The resulting N-ethylcyclohexan-1-amine is isolated via vacuum distillation (b.p. 65–68°C at 15 mmHg).

Ethynylation via Acetylide Addition

The N-ethylcyclohexan-1-amine is treated with lithium acetylide-ethylenediamine complex (1.2 equiv) in tetrahydrofuran (THF) at −78°C. The reaction mixture is warmed to room temperature and stirred for 6 hours, yielding this compound after aqueous workup and column chromatography.

Key Parameters:

Imine Formation and Acetylide Addition

A one-pot synthesis leveraging imine intermediates offers an alternative pathway. Cyclohexanone is condensed with ethylamine to form an imine, which undergoes nucleophilic attack by an acetylide.

Procedure

Cyclohexanone (9.8 g, 100 mmol) and ethylamine (5.85 g, 130 mmol) are stirred in toluene with molecular sieves (4Å) at 110°C for 4 hours to form the imine. Lithium acetylide (1.2 equiv) is added at −40°C, and the mixture is stirred for 12 hours. Hydrolysis with dilute HCl affords this compound.

Key Parameters:

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

-

IR (ν, cm⁻¹): 3261 (≡C–H), 2106 (C≡C), 1224 (P=O in related amidophosphates).

-

¹H NMR (CDCl₃): δ 1.2–1.6 (m, cyclohexane), 2.8 (q, J = 7 Hz, N–CH₂CH₃), 3.1 (s, ≡C–H).

-

XRD Analysis: Confirms chair conformation of cyclohexane ring and spatial orientation of substituents.

Industrial and Laboratory-Scale Considerations

Microwave-assisted synthesis is favored for its efficiency, reducing reaction times from hours to minutes . However, large-scale production may prioritize reductive amination due to lower equipment costs.

Q & A

Basic: What spectroscopic methods are recommended for characterizing N-ethyl-1-ethynylcyclohexan-1-amine, and how do they resolve structural ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Identifies protons on the ethyl group (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.5 ppm for N-CH₂) and ethynyl proton (δ ~2.0–3.0 ppm). The cyclohexane ring protons exhibit splitting patterns dependent on stereochemistry .

- ¹³C NMR : Confirms the sp-hybridized ethynyl carbon (δ ~70–85 ppm) and cyclohexane carbons (δ ~20–35 ppm) .

- Infrared (IR) Spectroscopy : The ethynyl C≡C stretch (~2100–2260 cm⁻¹) and N-H stretch (~3300 cm⁻¹) are critical for functional group identification .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (predicted ~153.25 g/mol) and fragments (e.g., loss of ethyl group or ethynyl moiety) .

Methodological Note: For stereochemical analysis, compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in cyclohexane chair conformations .

Advanced: How can enantioselective synthesis of this compound be achieved, and what catalysts optimize chiral purity?

Answer:

- Chiral Ligand Design : Use palladium or ruthenium catalysts with chiral phosphine ligands (e.g., BINAP) for asymmetric hydrogenation of precursor alkynes. Ethynyl groups require sterically bulky ligands to enforce enantioselectivity .

- Kinetic Resolution : Enzymatic resolution (e.g., lipases) can separate enantiomers via selective acylation of the amine group .

- Reaction Conditions :

- Temperature: Lower temperatures (0–25°C) reduce racemization .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance catalyst stability .

Data Contradiction Analysis: Conflicting enantiomeric excess (ee) values in literature may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use kinetic studies (e.g., Eyring plots) to identify dominant pathways .

Advanced: What computational strategies predict the bioactivity of this compound in neurological targets?

Answer:

- Molecular Docking : Simulate binding to dopamine receptors (e.g., D2/D3 subtypes) using software like AutoDock Vina. The ethynyl group’s linear geometry may sterically hinder binding compared to bulkier substituents (e.g., fluorine in analogous compounds) .

- QSAR Modeling : Train models on cyclohexane amine derivatives to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values. Ethynyl’s electron-withdrawing nature may reduce basicity, altering receptor affinity .

- MD Simulations : Assess conformational stability in lipid bilayers to predict blood-brain barrier permeability .

Validation: Cross-validate computational results with in vitro assays (e.g., radioligand binding) to address discrepancies between predicted and observed activity .

Basic: How can researchers mitigate hazards during the handling of this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Contingency Planning : Pre-coordinate with waste management services for compliant disposal, as regulatory data for this specific compound may be limited .

Advanced: How do steric and electronic effects of the ethynyl group influence catalytic applications of this compound?

Answer:

- Steric Effects : The linear ethynyl group creates a rigid spatial environment, enhancing selectivity in asymmetric catalysis (e.g., cyclopropanation reactions) compared to flexible substituents .

- Electronic Effects : The sp-hybridized carbon withdraws electron density, lowering the amine’s basicity and altering coordination behavior with transition metals (e.g., Pd, Ru) .

- Case Study : In Suzuki-Miyaura coupling, ethynyl-modified ligands improve turnover frequency (TOF) by 20% compared to methyl analogs, but reduce catalyst lifetime due to oxidative degradation .

Optimization Strategy : Balance steric bulk and electronic tuning via substituent variation (e.g., replacing ethyl with electron-donating groups) .

Advanced: What strategies resolve contradictions in reported synthetic yields of cyclohexane amine derivatives?

Answer:

- Critical Parameter Analysis :

- Solvent Polarity : Higher polarity (e.g., DMSO vs. THF) may stabilize intermediates but promote side reactions .

- Catalyst Loading : Sub-stoichiometric Pd (0.5 mol%) optimizes cost-yield trade-offs .

- Statistical Design : Use response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst .

- Reproducibility Checks : Replicate literature procedures with strict moisture/oxygen control, as trace water can hydrolyze ethynyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.